![molecular formula C5H7N3O2S B1290108 5-Aminopyridine-2-sulfonamide CAS No. 64356-57-6](/img/structure/B1290108.png)
5-Aminopyridine-2-sulfonamide
Overview
Description
5-Aminopyridine-2-sulfonamide is a chemical compound with the molecular weight of 173.2 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 5-amino-2-pyridinesulfonamide .
Physical And Chemical Properties Analysis
5-Aminopyridine-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 173.2 .Scientific Research Applications
1. Complexation with Metal Ions
Research by Orie, Duru, and Ngochindo (2021) has shown that sulfonylated compounds, including tosylated 4-aminopyridine (a close relative of 5-aminopyridine-2-sulfonamide), can be complexed with Ni(II) and Fe(II) ions. This complexation increases the biological and catalytic potential of the compound, which can be beneficial in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
2. Synthesis of Heterocyclic Compounds
Rozentsveig et al. (2013) have demonstrated the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through a one-pot two-stage method. This indicates the potential of 5-Aminopyridine-2-sulfonamide derivatives in synthesizing complex heterocyclic compounds, which are valuable in various chemical synthesis processes (Rozentsveig et al., 2013).
3. Development of Advanced Immunoassays
El Hassani et al. (2017) report the use of a sulfonamide derivative (Sulfapyridine) in the development of a novel electrochemical biosensor. This sensor was designed for the efficient detection of sulfapyridine, demonstrating the potential of sulfonamide derivatives in biosensor technology and industrial food control (El Hassani et al., 2017).
4. Application in Antibacterial Research
Studies on 5-aminoacridine derivatives, which are structurally similar to 5-Aminopyridine-2-sulfonamide, show their use in bacteriologic evaluation and potential as antiseptics. This suggests a potential application of 5-Aminopyridine-2-sulfonamide derivatives in antibacterial research and development (Nemir et al., 1951).
5. Synthesis of Herbicides
Shi Gui-zhe (2015) discusses the synthesis of herbicides using sulfonamide derivatives, highlighting the use of aminopyridine compounds in the development of agricultural chemicals. This indicates the potential application of 5-Aminopyridine-2-sulfonamide in the synthesis of herbicides (Shi Gui-zhe, 2015).
Mechanism of Action
Target of Action
5-Aminopyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
5-Aminopyridine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 5-Aminopyridine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a disruption in DNA synthesis, as folic acid is a precursor to nucleotides, the building blocks of DNA .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, making them effective in treating a wide range of infections
Result of Action
The primary result of the action of 5-Aminopyridine-2-sulfonamide is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides they need to replicate their DNA. This inhibits bacterial proliferation and helps to control bacterial infections .
Action Environment
The action of 5-Aminopyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the compound’s effectiveness, as PABA can outcompete the drug for binding sites on dihydropteroate synthetase . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Future Directions
While specific future directions for 5-Aminopyridine-2-sulfonamide are not detailed in the search results, aminopyridines are noted for their therapeutic properties and are being studied for their potential in drug discovery . They are known for the synthesis of diverse biological molecules and are being used as pharmacophores against various biological targets .
properties
IUPAC Name |
5-aminopyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUESWCLXDTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64356-57-6 | |
Record name | 5-aminopyridine-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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